molecular formula C15H17N3O4S B2533602 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE CAS No. 892271-40-8

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE

Cat. No.: B2533602
CAS No.: 892271-40-8
M. Wt: 335.38
InChI Key: PGELQBVAUJFXRZ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a benzene ring substituted with dimethyl groups and a carbamothioyl amino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzene ring: Starting with a benzene derivative, the dimethyl groups are introduced through Friedel-Crafts alkylation.

    Introduction of the carbamothioyl amino group: This step involves the reaction of the benzene derivative with a suitable carbamothioylating agent under controlled conditions.

    Addition of the cyanoethyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL 2-{[(2-CYANOETHYL)(METHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE: Similar in structure but with variations in the substituents on the benzene ring.

    This compound: Another similar compound with different functional groups attached to the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

dimethyl 2-[[2-cyanoethyl(methyl)carbamothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18(8-4-7-16)15(23)17-12-9-10(13(19)21-2)5-6-11(12)14(20)22-3/h5-6,9H,4,8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGELQBVAUJFXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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